4-n-butoxybenzyl bromide
Overview
Description
4-n-butoxybenzyl bromide is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromomethyl group is attached to the first carbon and a butoxy group is attached to the fourth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-n-butoxybenzyl bromide can be synthesized through a multi-step process. One common method involves the bromination of 4-butoxybenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-n-butoxybenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation: The butoxy group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 1-methyl-4-butoxybenzene.
Scientific Research Applications
4-n-butoxybenzyl bromide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of drug molecules due to its reactive bromomethyl group.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-n-butoxybenzyl bromide primarily involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The butoxy group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
1-(Chloromethyl)-4-butoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness: 4-n-butoxybenzyl bromide is unique due to the combination of the bromomethyl and butoxy groups, which provide distinct reactivity and properties compared to its analogs. The presence of the butoxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-(bromomethyl)-4-butoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZQEDEJPQJNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509795 | |
Record name | 1-(Bromomethyl)-4-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-74-5 | |
Record name | 1-(Bromomethyl)-4-butoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2417-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-4-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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